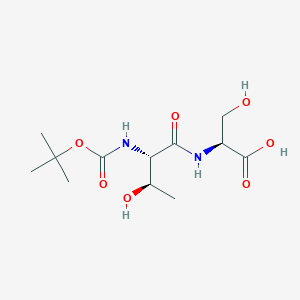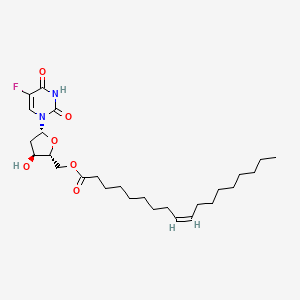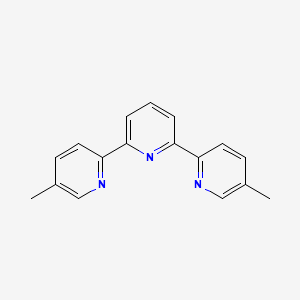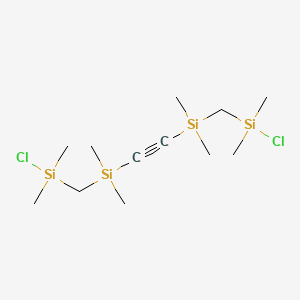
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne is a chemical compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a tetrasiladec-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne typically involves multiple steps, starting from simpler silicon-containing precursors. One common method involves the chlorination of a hexamethylsilane derivative, followed by the introduction of the alkyne functionality through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include various silane derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne exerts its effects is primarily through its ability to interact with various molecular targets. The chlorine and methyl groups provide sites for chemical modifications, allowing the compound to participate in a range of chemical reactions. The alkyne group can engage in cycloaddition reactions, forming stable cyclic structures that are useful in material science and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another organosilicon compound with similar structural features.
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide: A compound with multiple chlorine and oxygen atoms, used in different chemical applications.
Uniqueness
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and high-performance materials.
Propriétés
Numéro CAS |
185436-31-1 |
|---|---|
Formule moléculaire |
C12H28Cl2Si4 |
Poids moléculaire |
355.59 g/mol |
Nom IUPAC |
chloro-[[2-[[chloro(dimethyl)silyl]methyl-dimethylsilyl]ethynyl-dimethylsilyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C12H28Cl2Si4/c1-15(2,11-17(5,6)13)9-10-16(3,4)12-18(7,8)14/h11-12H2,1-8H3 |
Clé InChI |
PODNGEIGNYUSQG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C[Si](C)(C)Cl)C#C[Si](C)(C)C[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


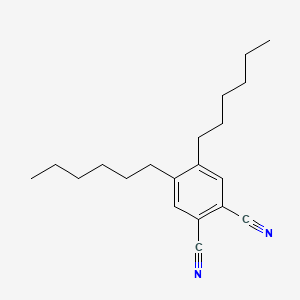
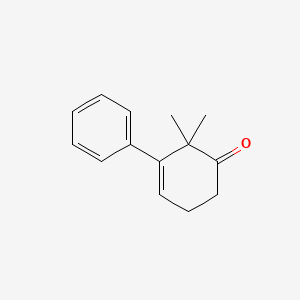
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
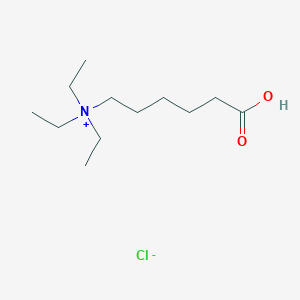
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)
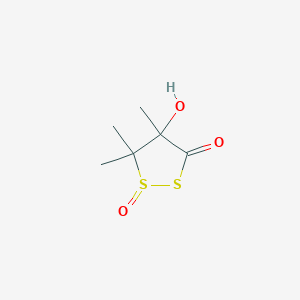
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)

![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
